molecular formula C10H11ClN2O B1303617 Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- CAS No. 18440-55-6

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-

Cat. No. B1303617
CAS RN: 18440-55-6
M. Wt: 210.66 g/mol
InChI Key: SZUGRZADBSQNJK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. Organic molecules like this often have applications in various fields such as medicine, materials science, and chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with maleic anhydride and amines in the presence of a catalyst like diphosphorus pentoxide . Another method involves the reaction of aromatic amines with acryloyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction .


Chemical Reactions Analysis

Similar compounds have been used in reactions with alkenes . They have also been used in the synthesis of azo compounds .


Physical And Chemical Properties Analysis

The solubility of similar compounds in various solvents has been studied . The solubility data can be important for process optimization in chemical synthesis.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

A study by Alafeefy et al. (2014) developed a series of sulfonamides starting from 2-oxo-N'-(4-sulfamoylphenyl)-propanehydrazonoyl chloride. These compounds were investigated as inhibitors against human and bacterial α-carbonic anhydrases. The findings suggest potential for biotechnological applications due to the effective inhibition of these enzymes, which play a significant role in various physiological processes Alafeefy et al., 2014.

Optical Storage and Photopolymerization

Research on azo polymers for reversible optical storage has shown that propanehydrazonoyl chloride derivatives can contribute to the development of materials with high photoinduced birefringence. These findings open up new possibilities for the use of such compounds in optical data storage and photonic applications Meng et al., 1996.

Synthesis of Novel Bioactive Compounds

Farghaly et al. (2015) presented a synthetic approach for a series of novel 1,3,4-thiadiazoles incorporated with thiazole moiety by reacting propanehydrazonoyl chloride derivatives. These compounds exhibited significant antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents Farghaly et al., 2015.

Photopolymerization Initiatives

Delzenne et al. (1970) explored the photopolymerization initiated by O-acyloximes, with propanehydrazonoyl chloride derivatives playing a crucial role in the process. This research contributes to our understanding of polymer chemistry, particularly in the context of initiating polymerization through light exposure Delzenne et al., 1970.

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be corrosive and pose a danger upon contact with skin .

Future Directions

Research on similar compounds is ongoing, with a focus on their synthesis, characterization, and potential applications .

properties

IUPAC Name

N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUGRZADBSQNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377954
Record name Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-

CAS RN

18440-55-6
Record name Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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